Alfuzosin-13C,d3

Beschreibung

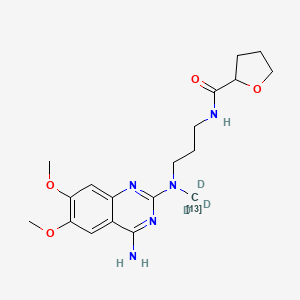

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H27N5O4 |

|---|---|

Molekulargewicht |

393.5 g/mol |

IUPAC-Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuterio(113C)methyl)amino]propyl]oxolane-2-carboxamide |

InChI |

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i1+1D3 |

InChI-Schlüssel |

WNMJYKCGWZFFKR-KQORAOOSSA-N |

Isomerische SMILES |

[2H][13C]([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |

Kanonische SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthesis and Purification of Alfuzosin-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification process for Alfuzosin-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the benign prostatic hyperplasia drug, Alfuzosin. This document details the synthetic pathway, including the preparation of isotopically labeled precursors, and outlines the purification and analytical characterization of the final product.

Introduction

Alfuzosin is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. To facilitate its clinical development and routine therapeutic drug monitoring, a stable isotope-labeled internal standard, this compound, is essential for accurate quantification in biological matrices by mass spectrometry. The introduction of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug. This guide outlines a plausible synthetic route and purification strategy based on established chemical principles and available literature on the synthesis of Alfuzosin and isotopically labeled compounds.

Synthetic Pathway

The synthesis of this compound involves a convergent approach, where two key intermediates, the isotopically labeled side chain (I) and the quinazoline core (II) , are synthesized separately and then coupled in the final step.

Synthesis of the Isotopically Labeled Side Chain: N-(3-aminopropyl)-N-(13C,d3-methyl)tetrahydro-2-furancarboxamide (I)

The critical step in this synthesis is the introduction of the 13C and deuterium labels via an isotopically labeled methyl group.

Step 1: Synthesis of 13C,d3-Methylamine Hydrochloride

Several methods are available for the synthesis of 13C,d3-methylamine hydrochloride. One common approach involves the reduction of [13C]formamide with a deuterium source.

-

Experimental Protocol:

-

[13C]Formamide is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

A reducing agent, such as lithium aluminum deuteride (LiAlD4), is added portionwise at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

The reaction is carefully quenched with D2O, followed by the addition of a strong acid, such as hydrochloric acid in diethyl ether, to precipitate the 13C,d3-methylamine hydrochloride salt.

-

The product is isolated by filtration, washed with a cold solvent, and dried under vacuum.

-

Step 2: Synthesis of N-(3-Aminopropyl)-N-(13C,d3-methyl)amine

This intermediate is prepared by the reductive amination of a suitable protected propylamine with the labeled methylamine.

-

Experimental Protocol:

-

N-(tert-Butoxycarbonyl)-1,3-diaminopropane is reacted with 13C,d3-methylamine hydrochloride in the presence of a reducing agent, such as sodium triacetoxyborohydride, and a weak acid catalyst.

-

The reaction is carried out in a chlorinated solvent like dichloromethane.

-

Following the completion of the reaction, the Boc-protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent.

-

The resulting N-(3-aminopropyl)-N-(13C,d3-methyl)amine is isolated after neutralization and extraction.

-

Step 3: Amidation to form N-(3-aminopropyl)-N-(13C,d3-methyl)tetrahydro-2-furancarboxamide (I)

The final step in the side-chain synthesis is the coupling of the labeled diamine with tetrahydro-2-furoic acid.

-

Experimental Protocol:

-

Tetrahydro-2-furoic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent.

-

The synthesized N-(3-aminopropyl)-N-(13C,d3-methyl)amine is added to the activated acid.

-

The reaction is stirred at room temperature until completion.

-

The crude product is purified by column chromatography to yield the desired isotopically labeled side chain (I) .

-

Synthesis of the Quinazoline Core: 4-Amino-2-chloro-6,7-dimethoxyquinazoline (II)

The synthesis of the quinazoline core follows established literature procedures for the unlabeled compound.

-

Experimental Protocol:

-

The synthesis typically starts from 3,4-dimethoxyaniline, which is converted to 2-amino-4,5-dimethoxybenzonitrile.

-

Cyclization with a suitable one-carbon source, followed by chlorination, yields the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate.

-

Selective amination at the 4-position with ammonia affords the desired 4-amino-2-chloro-6,7-dimethoxyquinazoline (II) .

-

Final Coupling Reaction

The final step is the nucleophilic substitution reaction between the labeled side chain (I) and the quinazoline core (II) .

-

Experimental Protocol:

-

4-Amino-2-chloro-6,7-dimethoxyquinazoline (II) and N-(3-aminopropyl)-N-(13C,d3-methyl)tetrahydro-2-furancarboxamide (I) are dissolved in a high-boiling point solvent such as isoamyl alcohol or dimethylformamide (DMF).

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the HCl generated during the reaction.

-

The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) and monitored for completion.

-

Upon completion, the reaction mixture is cooled, and the crude this compound is precipitated or extracted.

-

Purification

Purification of this compound is critical to ensure high chemical and isotopic purity. A multi-step purification process is typically employed.

Crystallization

Initial purification of the crude product is often achieved by crystallization from a suitable solvent system, such as ethanol/water or acetonitrile. This step helps to remove a significant portion of the inorganic salts and unreacted starting materials.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity (>99%), preparative HPLC is the method of choice. This technique allows for the separation of this compound from any remaining starting materials, by-products, and, importantly, any unlabeled or partially labeled Alfuzosin.

-

Typical HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where Alfuzosin has strong absorbance (e.g., 245 nm).

-

Data Presentation

Table 1: Summary of Expected Yields and Purity

| Step | Starting Materials | Product | Expected Yield (%) | Expected Purity (%) |

| 1. Synthesis of 13C,d3-Methylamine HCl | [13C]Formamide, LiAlD4 | 13C,d3-Methylamine HCl | 60 - 70 | >98 |

| 2. Synthesis of N-(3-aminopropyl)-N-(13C,d3-methyl)amine | N-(tert-Butoxycarbonyl)-1,3-diaminopropane, 13C,d3-Methylamine HCl | N-(3-aminopropyl)-N-(13C,d3-methyl)amine | 50 - 60 | >95 |

| 3. Amidation to form Intermediate (I) | Tetrahydro-2-furoic acid, N-(3-aminopropyl)-N-(13C,d3-methyl)amine | Intermediate (I) | 70 - 80 | >97 |

| 4. Final Coupling | Intermediate (I), 4-Amino-2-chloro-6,7-dimethoxyquinazoline (II) | Crude this compound | 60 - 70 | >90 |

| 5. Purification by Preparative HPLC | Crude this compound | Pure this compound | 80 - 90 (recovery) | >99.5 |

Note: The expected yields and purities are estimates based on general synthetic procedures and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Purification Logic

Caption: Purification workflow for this compound.

Analytical Characterization

The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the labeled compound and determine the isotopic enrichment. The expected molecular ion peak for this compound would be approximately 4 mass units higher than the unlabeled Alfuzosin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the overall structure of the molecule. The integration of the methyl signal will be reduced due to the presence of deuterium.

-

¹³C NMR: To confirm the position of the ¹³C label. An enhanced signal will be observed for the labeled carbon atom.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

This technical guide provides a framework for the synthesis and purification of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available resources. The successful synthesis of this high-purity internal standard is paramount for the accurate bioanalysis of Alfuzosin.

Technical Guide: Alfuzosin-13C,d3 - Certificate of Analysis and Purity Assessment

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the purity and confirm the identity of Alfuzosin-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality control parameters for this compound.

Certificate of Analysis Summary

While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following table summarizes the typical specifications based on data from various suppliers. These values represent the key quality attributes for this compound.

| Parameter | Specification | Typical Value | Analytical Method |

| Chemical Purity | ≥ 98.0% | > 98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥ 98.0% | > 98.5% | Mass Spectrometry (MS) |

| Chemical Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

Experimental Protocols

The determination of purity and identity of this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols for the key analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary method for assessing the chemical purity of this compound by separating it from any process-related impurities and degradation products. Several validated methods have been reported for the analysis of Alfuzosin.[1][2][3][4][5]

Method 1: Isocratic RP-HPLC [2]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Symmetry C18, 150 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of buffer (pH 3.5, prepared with sodium perchlorate and adjusted with perchloric acid), acetonitrile, and tetrahydrofuran in the ratio of 810:180:10 (v/v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 25 µL.

-

Column Temperature: Ambient.

-

Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration (e.g., 50 µg/mL).

Method 2: Isocratic RP-HPLC [3]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Cyberlab Capcell Pak, ODS C18, 250 x 4.6 mm i.d., 5 µm particle size.

-

Mobile Phase: A mixture of water, acetonitrile, and methanol in the ratio of 75:15:10 (% v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 246 nm.

-

Sample Preparation: Prepare a stock solution of this compound in distilled water (1 mg/mL) and further dilute with the mobile phase to the desired concentration.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Plus Orbitrap, coupled with a liquid chromatography system (LC-MS).[6]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion will be shifted by +4 Da compared to the unlabeled Alfuzosin due to the presence of one ¹³C and three deuterium atoms.

-

Isotopic Purity Assessment: The relative intensities of the isotopic peaks are measured to calculate the percentage of the labeled compound versus any unlabeled or partially labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the isotopic labels and the overall integrity of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The ¹H NMR spectrum will show the characteristic signals for the protons in the Alfuzosin molecule. The integration of these signals should be consistent with the expected number of protons. The signal corresponding to the deuterated positions will be absent or significantly reduced.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for the ¹³C-labeled carbon atom, which will be enhanced in intensity. This confirms the position of the ¹³C label.

Mechanism of Action

Alfuzosin is an α1-adrenergic receptor antagonist.[6][7][8][9] It functions by selectively blocking α1-adrenergic receptors in the smooth muscle of the prostate, bladder neck, and urethra.[8][10] This relaxation of the smooth muscle leads to improved urine flow and a reduction in the symptoms of benign prostatic hyperplasia (BPH).[9][11]

Visualizations

Analytical Workflow for Purity and Identity Confirmation

The following diagram illustrates the typical workflow for the analysis of this compound.

Signaling Pathway of Alfuzosin

The diagram below illustrates the mechanism of action of Alfuzosin as an α1-adrenergic receptor antagonist.

References

- 1. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alfuzosin - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]

- 9. Alfuzosin: MedlinePlus Drug Information [medlineplus.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Human Metabolome Database: Showing metabocard for Alfuzosin (HMDB0014490) [hmdb.ca]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Alfuzosin-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of the isotopically labeled molecule, Alfuzosin-13C,d3. This information is critical for its application in research and development, particularly in pharmacokinetic studies and as an internal standard for quantitative bioanalysis.

Chemical and Physical Data

The incorporation of stable isotopes, such as carbon-13 and deuterium, into drug molecules like Alfuzosin is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. This compound is a variant of Alfuzosin, an α1-adrenergic receptor antagonist, which has been labeled with one carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled drug in mass spectrometry-based assays.

General Properties

| Property | Value | Source |

| Chemical Name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl-d3)amino]propyl]tetrahydro-2-(13C)furancarboxamide | N/A |

| Synonyms | This compound; SL 77499-13C,d3 | [1] |

| Chemical Class | Quinazoline derivative, α1-adrenergic receptor antagonist | [2] |

| Physical State | Solid, white to off-white powder | [3] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₈¹³CH₂₄D₃N₅O₄ | Based on the structure of Alfuzosin with the addition of one ¹³C and three D atoms. |

| Molecular Weight | 393.48 g/mol | Calculated based on the isotopic composition. The molecular weight of unlabeled Alfuzosin is 389.45 g/mol .[4] |

| Isotopic Purity | >99% | A purity of 99.90% has been reported for Alfuzosin-d3, and a similar high purity is expected for the 13C,d3 variant.[3] |

| Solubility | Freely soluble in water, sparingly soluble in alcohol. | Based on the properties of Alfuzosin hydrochloride.[5] |

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization and quantification of this compound. These are based on established methods for unlabeled Alfuzosin and are intended to serve as a starting point for laboratory investigations.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of this compound.

Methodology: High-resolution mass spectrometry (HRMS) is the preferred method for determining isotopic purity.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Separate the analyte from any potential impurities using a suitable C18 column and a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.

-

Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Alfuzosin (M), Alfuzosin-d3 (M+3), Alfuzosin-13C (M+1), and this compound (M+4).

-

Calculate the area under the curve for each peak.

-

The isotopic purity is determined by the relative abundance of the this compound peak compared to the other isotopic variants. Corrections for the natural abundance of isotopes in the unlabeled molecule should be applied for accurate quantification.[6][7][8]

-

Quantification of Alfuzosin in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of Alfuzosin in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add a known concentration of this compound solution (internal standard).

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

Alfuzosin: Monitor a specific precursor-to-product ion transition (e.g., m/z 390.2 -> [specific fragment ion]).

-

This compound: Monitor the corresponding transition for the internal standard (e.g., m/z 394.2 -> [corresponding fragment ion]).

-

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of Alfuzosin to the peak area of this compound against the known concentrations of Alfuzosin standards.

-

Determine the concentration of Alfuzosin in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathway and Experimental Workflow

Alfuzosin Signaling Pathway

Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, which are located on the smooth muscle cells of the prostate, bladder neck, and prostatic urethra. By blocking these receptors, Alfuzosin leads to smooth muscle relaxation, resulting in improved urine flow and a reduction in the symptoms of benign prostatic hyperplasia (BPH).[9][10][11]

Caption: Mechanism of action of Alfuzosin.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using a stable isotope-labeled internal standard.

Caption: Bioanalytical workflow using an internal standard.

References

- 1. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]

- 2. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. almacgroup.com [almacgroup.com]

- 5. The synthesis of a tritium, carbon-14, and stable isotope-labeled cathepsin C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. almacgroup.com [almacgroup.com]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

In Vitro Metabolic Stability of Alfuzosin-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic stability of Alfuzosin-13C,d3. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret in vitro metabolism studies for this compound. This document details the metabolic pathways of alfuzosin, provides established experimental protocols for assessing its stability, and presents a framework for data analysis and interpretation.

Introduction to Alfuzosin Metabolism

Alfuzosin is an alpha-1 adrenergic antagonist primarily used in the symptomatic treatment of benign prostatic hyperplasia (BPH). The in vivo clearance of alfuzosin is predominantly driven by hepatic metabolism. In vitro studies have established that alfuzosin is extensively metabolized by the liver, with only about 11% of an administered dose being excreted unchanged in the urine.[1] The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1]

The metabolism of alfuzosin proceeds through three main pathways:

-

Oxidation: The addition of oxygen atoms to the alfuzosin molecule.

-

O-demethylation: The removal of a methyl group from a methoxy moiety.

-

N-dealkylation: The removal of an alkyl group from a nitrogen atom.

The resulting metabolites of these processes are pharmacologically inactive.[1] Understanding the rate and extent of this metabolism is crucial for predicting the pharmacokinetic profile of the drug, including its half-life, bioavailability, and potential for drug-drug interactions.

The Role of this compound in Metabolic Studies

This compound is a stable isotope-labeled (SIL) version of alfuzosin. In this isotopologue, one carbon atom has been replaced with its stable isotope, Carbon-13, and three hydrogen atoms have been replaced with deuterium. The use of SIL compounds is a standard and highly valuable technique in drug metabolism and pharmacokinetic (DMPK) studies.

Justification for Equivalence in Metabolic Stability:

The key advantage of using stable isotopes is that they do not significantly alter the physicochemical or biological properties of the molecule. The minor increase in mass due to the isotopic substitution does not impact the compound's affinity for metabolizing enzymes or the kinetics of the metabolic reactions. Therefore, the in vitro metabolic stability of this compound is expected to be identical to that of unlabeled alfuzosin. SIL compounds are primarily used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) to ensure high accuracy and precision by correcting for variations in sample processing and instrument response.

Quantitative Data on In Vitro Metabolic Stability

Table 1: In Vitro Metabolic Stability of Alfuzosin in Human Liver Microsomes

| Parameter | Value | Units |

| Incubation Conditions | ||

| Microsomal Protein Conc. | 0.5 | mg/mL |

| This compound Conc. | 1 | µM |

| NADPH Conc. | 1 | mM |

| Incubation Time | 0, 5, 15, 30, 45, 60 | min |

| Calculated Parameters | ||

| Half-Life (t½) | Data not available | min |

| Intrinsic Clearance (CLint) | Data not available | µL/min/mg protein |

Table 2: In Vitro Metabolic Stability of Alfuzosin in Human Hepatocytes

| Parameter | Value | Units |

| Incubation Conditions | ||

| Hepatocyte Density | 0.5 x 10^6 | cells/mL |

| This compound Conc. | 1 | µM |

| Incubation Time | 0, 15, 30, 60, 90, 120 | min |

| Calculated Parameters | ||

| Half-Life (t½) | Data not available | min |

| Intrinsic Clearance (CLint) | Data not available | µL/min/10^6 cells |

Experimental Protocols

The following are detailed protocols for assessing the in vitro metabolic stability of this compound in human liver microsomes and hepatocytes.

Human Liver Microsomal Stability Assay

This assay determines the rate of disappearance of this compound when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

-

Thaw pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the diluted human liver microsomes to the wells of a 96-well plate.

-

Add the this compound working solution to the wells to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard. The 0-minute time point is typically taken immediately after the addition of NADPH.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to determine the concentration of remaining this compound.

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it utilizes intact liver cells containing a full complement of phase I and phase II metabolic enzymes and cofactors.

Materials:

-

This compound

-

Cryopreserved Human Hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Acetonitrile (ACN) with an appropriate internal standard

-

96-well plates (collagen-coated)

-

Incubator (37°C, 5% CO2)

-

LC-MS/MS system

Procedure:

-

Preparation of Hepatocytes:

-

Thaw the cryopreserved hepatocytes according to the supplier's protocol.

-

Determine cell viability and density.

-

Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed culture medium.

-

-

Incubation:

-

Dispense the hepatocyte suspension into the wells of a collagen-coated 96-well plate.

-

Add the this compound working solution to the wells to achieve a final concentration of 1 µM.

-

Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation mixture.

-

Immediately quench the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

-

Analyze the samples using a validated LC-MS/MS method.

-

Data Analysis:

-

The data analysis is similar to the microsomal stability assay.

-

Calculate the percentage of remaining parent compound, the elimination rate constant (k), and the half-life (t½).

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL).

Visualizations

The following diagrams illustrate the metabolic pathways of alfuzosin and the experimental workflows for the in vitro stability assays.

References

The Role of Alfuzosin-13C,d3 in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetic properties of alfuzosin and the pivotal role of its stable isotope-labeled counterpart, Alfuzosin-13C,d3, in advancing clinical and preclinical research. By leveraging the principles of stable isotope labeling, researchers can achieve greater precision and accuracy in pharmacokinetic assessments, leading to more robust drug development programs.

Introduction to Alfuzosin and the Need for Precise Pharmacokinetic Profiling

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH).[1] By blocking these receptors in the lower urinary tract, alfuzosin relaxes the smooth muscle of the bladder neck and prostate, thereby improving urinary flow and reducing the symptoms of BPH.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing regimens, ensuring patient safety, and evaluating potential drug-drug interactions.

The use of stable isotope-labeled compounds, such as this compound, represents a significant advancement in pharmacokinetic research. Unlike radiolabeled compounds, stable isotopes are non-radioactive and pose no risk of radiation exposure to subjects, making them ideal for clinical studies.[3][4] These labeled molecules serve as highly specific and sensitive tracers, enabling precise quantification of the parent drug and its metabolites in complex biological matrices.[3][5]

Pharmacokinetic Profile of Alfuzosin

The pharmacokinetic parameters of alfuzosin have been well-characterized in numerous studies. The extended-release (ER) formulation is designed to provide a continuous release of the drug over 24 hours.[6]

Absorption

Following oral administration, alfuzosin is readily absorbed from the gastrointestinal tract.[1] The absolute bioavailability of the extended-release formulation is approximately 49% when taken under fed conditions.[1] Food intake is crucial, as the bioavailability is significantly lower in a fasted state; therefore, it is recommended that alfuzosin be taken immediately after a meal.[7]

Distribution

Alfuzosin exhibits a moderate degree of protein binding in plasma, ranging from 82% to 90%.[1][7] It primarily binds to albumin and alpha-1-acid glycoprotein. The volume of distribution after intravenous administration is approximately 3.2 L/kg in healthy volunteers, indicating distribution into tissues, including significant distribution to the prostate.[1][7]

Metabolism

Alfuzosin undergoes extensive hepatic metabolism, with only about 11% of the administered dose being excreted as unchanged drug in the urine.[1][7] The metabolism of alfuzosin proceeds via three main pathways:

The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4).[1][7] The resulting metabolites are pharmacologically inactive.[2][7]

Excretion

The elimination of alfuzosin and its metabolites occurs predominantly through the feces (69%) and to a lesser extent in the urine (24%).[1][2][7] The apparent elimination half-life of the extended-release formulation is approximately 10 hours.[7]

Quantitative Pharmacokinetic Parameters of Alfuzosin

The following table summarizes the key pharmacokinetic parameters of alfuzosin.

| Parameter | Value | Reference |

| Bioavailability (Fed) | 49% | [1] |

| Time to Peak Concentration (Tmax) | ~1.5 hours (Immediate Release) | [8][9] |

| Protein Binding | 82-90% | [1][7] |

| Volume of Distribution (Vd) | 3.2 L/kg | [1][7] |

| Elimination Half-life (t1/2) | ~10 hours (Extended Release) | [7] |

| Primary Route of Elimination | Feces (69%) | [1][2][7] |

| Urinary Excretion (Unchanged) | 11% | [1][7] |

| Metabolizing Enzyme | CYP3A4 | [1][7] |

The Role of this compound in Pharmacokinetic Studies

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. This compound, which contains heavy isotopes of carbon and deuterium, is chemically identical to unlabeled alfuzosin but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer.

Advantages of Using this compound

-

Improved Accuracy and Precision: Co-administration of the labeled and unlabeled drug allows each subject to serve as their own control, minimizing inter-individual variability.[]

-

Reduced Matrix Effects: The labeled internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, leading to more accurate quantification.[]

-

Absolute Bioavailability Studies: A single study can determine absolute bioavailability by administering an oral dose of the unlabeled drug and an intravenous microdose of the labeled drug.

-

Metabolite Profiling: The isotopic signature of this compound can be traced through metabolic pathways, aiding in the identification and quantification of metabolites.[3]

Experimental Protocols

Protocol for a Bioequivalence Study Using this compound as an Internal Standard

Objective: To determine the bioequivalence of a new generic formulation of alfuzosin extended-release tablets compared to the reference product.

Methodology:

-

Study Design: A randomized, open-label, two-period, two-sequence crossover study in healthy adult male volunteers.

-

Dosing: Subjects will receive a single oral dose of the test or reference alfuzosin formulation.

-

Sample Collection: Blood samples will be collected at predefined time points before and after dosing.

-

Sample Preparation: A known amount of this compound in solution is added to each plasma sample as an internal standard. The samples then undergo protein precipitation followed by solid-phase extraction.

-

Bioanalysis: The extracted samples are analyzed using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The concentrations of alfuzosin are determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC(0-t), and AUC(0-inf) are calculated for both formulations.

-

Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are calculated to assess bioequivalence.

Visualizing Key Pathways and Workflows

Metabolic Pathway of Alfuzosin

Caption: Metabolic fate of Alfuzosin via three primary pathways.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study using a stable isotope-labeled internal standard.

Drug-Drug Interactions

Given that alfuzosin is a substrate of CYP3A4, there is a potential for drug-drug interactions with potent inhibitors or inducers of this enzyme.

| Interacting Drug Class | Example | Potential Effect on Alfuzosin | Recommendation | Reference |

| Potent CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir | Increased plasma concentrations of alfuzosin | Co-administration is contraindicated | [7][11] |

| Other Alpha-blockers | Doxazosin, Tamsulosin | Additive pharmacodynamic effects (e.g., hypotension) | Avoid concomitant use | [12] |

| Antihypertensives | ACE inhibitors, Beta-blockers | Increased risk of hypotension | Use with caution | [13] |

Conclusion

The use of this compound is indispensable for modern, high-quality pharmacokinetic studies of alfuzosin. It enables researchers to obtain highly accurate and precise data, which is fundamental for regulatory submissions and for ensuring the safety and efficacy of alfuzosin-containing products. The detailed understanding of alfuzosin's ADME profile, facilitated by such advanced analytical techniques, allows for better management of BPH and minimizes the risks associated with its use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. metsol.com [metsol.com]

- 4. researchgate.net [researchgate.net]

- 5. moravek.com [moravek.com]

- 6. Alfuzosin: overview of pharmacokinetics, safety, and efficacy of a clinically uroselective alpha-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. medscape.com [medscape.com]

- 9. Pharmacokinetics of alfuzosin after single oral administration to healthy volunteers, of three different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alfuzosin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. Alfuzosin: Side Effects, Dosage, Uses and More [healthline.com]

- 13. Alfuzosin Hydrochloride for the Treatment of Benign Prostatic - Page 11 [medscape.com]

Navigating the Nuances of Alfuzosin-13C,d3: A Technical Guide to Storage and Handling

For researchers, scientists, and drug development professionals, the precise and accurate use of isotopically labeled compounds is paramount. This in-depth technical guide provides core storage and handling guidelines for Alfuzosin-13C,d3, a stable isotope-labeled version of the alpha-adrenergic blocker, alfuzosin. The following information is essential for maintaining the integrity and ensuring the proper use of this analytical standard in research settings.

Stable isotope-labeled compounds, such as those incorporating carbon-13 (¹³C) and deuterium (d), are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative analysis using mass spectrometry.[1] this compound serves as an ideal internal standard for the accurate quantification of alfuzosin in complex biological matrices, helping to correct for variations during sample preparation and analysis.

Core Storage and Handling Recommendations

The storage and handling procedures for this compound are guided by the principles for stable, non-radioactive isotopically labeled compounds and the known properties of its non-labeled counterpart, Alfuzosin Hydrochloride. Since stable isotopes are not radioactive, no additional precautions related to radiation are necessary.[1] The primary focus is on preventing chemical degradation and contamination.

Storage Conditions

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions based on general guidelines for analytical standards and information available for Alfuzosin Hydrochloride.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To minimize chemical degradation over long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable. |

| Light | Protect from light | Alfuzosin may be light-sensitive. Storage in an amber vial or a dark location is recommended to prevent photodegradation. |

| Moisture | Store in a dry place | Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis or degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For long-term storage, particularly if the compound is in a solvent, purging the vial with an inert gas can prevent oxidative degradation. |

Handling and Safety Precautions

When handling this compound, researchers should adhere to standard laboratory safety protocols for chemical reagents. The safety profile of this compound is expected to be similar to that of Alfuzosin Hydrochloride.

| Precaution | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |

| Ventilation | Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols. |

| Spills | In case of a spill, avoid generating dust. Moisten with water and collect with an absorbent material. Dispose of waste in accordance with local regulations.[2] |

| Disposal | Dispose of unused material and waste in accordance with institutional and local environmental regulations for chemical waste. |

| Ingestion | Do not eat, drink, or smoke when handling the product. If swallowed, seek medical attention.[3] |

Mechanism of Action: Signaling Pathway

Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, which are found in the smooth muscle of the prostate, bladder neck, and urethra.[3][4] By blocking these receptors, alfuzosin leads to smooth muscle relaxation, which improves urinary flow and reduces the symptoms of benign prostatic hyperplasia (BPH).[3][4][5]

References

In-Depth Technical Guide to Isotopic Enrichment and Labeling of Alfuzosin-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and labeling positions of Alfuzosin-13C,d3, a crucial internal standard for bioanalytical and drug metabolism studies. This document details the molecular structure, isotopic labeling, and analytical methodologies, presenting data in a clear and accessible format for researchers and drug development professionals.

Introduction to Alfuzosin and its Isotopically Labeled Analog

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). To accurately quantify Alfuzosin in biological matrices during preclinical and clinical development, a stable isotope-labeled internal standard is essential. This compound serves this purpose, offering a mass shift that allows for clear differentiation from the unlabeled drug in mass spectrometric analyses, thereby ensuring high accuracy and precision in quantitative assays.

Isotopic Labeling and Enrichment

This compound is synthesized to incorporate one carbon-13 (¹³C) atom and three deuterium (²H or d) atoms. This dual labeling strategy provides a significant mass difference between the internal standard and the parent drug, minimizing potential cross-signal interference.

Labeling Positions:

Based on available data, the isotopic labels are incorporated at the following specific positions within the Alfuzosin molecule:

-

Deuterium (d3): The three deuterium atoms are located on the methyl group attached to the secondary amine of the diaminopropane linker. This is denoted as a "methyl-d3" group.

-

Carbon-13 (¹³C): The precise location of the single carbon-13 atom is not consistently reported across publicly available resources. However, it is typically positioned within the core molecular scaffold, often on the quinazoline ring or the tetrahydrofuran ring, to ensure stability and prevent isotopic exchange. For the purpose of this guide, and in the absence of definitive public data, the ¹³C label is hypothetically placed on a stable carbon position within the quinazoline ring system in the illustrative diagrams.

Isotopic Enrichment:

The isotopic purity of a labeled internal standard is critical for accurate quantification. While the exact enrichment percentages can vary between different commercial suppliers and synthesis batches, the typical specifications for high-quality isotopic standards are as follows:

| Isotope | Typical Enrichment |

| ¹³C | ≥ 99% |

| ²H (d3) | ≥ 98% |

Researchers should always refer to the Certificate of Analysis provided by the supplier for the specific isotopic enrichment of the lot they are using.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, as this is often proprietary information of the manufacturers. However, this section outlines the general methodologies that would be employed.

Synthesis of this compound:

The synthesis of this compound would follow a multi-step organic synthesis pathway similar to that of unlabeled Alfuzosin, but with the introduction of isotopically labeled starting materials at key steps.

-

Introduction of the d3-label: A deuterated methylating agent, such as iodomethane-d3 (¹³CH₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), would be used to introduce the methyl-d3 group onto the secondary amine of the diaminopropane linker.

-

Introduction of the ¹³C-label: A ¹³C-labeled precursor for one of the ring systems, such as a ¹³C-labeled anthranilic acid derivative for the quinazoline ring or a ¹³C-labeled precursor for the tetrahydrofuran ring, would be incorporated early in the synthetic route.

The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high chemical and isotopic purity.

Analytical Characterization:

The identity, purity, and isotopic enrichment of this compound are confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. Tandem mass spectrometry (MS/MS) is employed to characterize the fragmentation pattern and confirm that the labels are retained in the major product ions used for quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule and to pinpoint the exact locations of the isotopic labels. The absence of a proton signal at the corresponding position in the ¹H NMR spectrum and the presence of a characteristic signal in the ¹³C NMR spectrum would confirm the positions of the d3 and ¹³C labels, respectively.

Visualizations

Chemical Structure and Labeling Positions:

Caption: Chemical structure of Alfuzosin with indicated labeling positions for d3 and a hypothetical position for 13C.

General Workflow for Synthesis and Analysis:

Caption: General workflow for the synthesis and analytical characterization of this compound.

Alfuzosin-13C,d3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Alfuzosin-13C,d3, a stable isotope-labeled version of the selective α1-adrenergic receptor antagonist, Alfuzosin. This guide covers its core physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Physicochemical Data

Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research, particularly in pharmacokinetic and metabolism studies. The incorporation of carbon-13 and deuterium atoms allows for precise quantification and differentiation from the unlabeled drug.

| Property | Value | Source |

| Molecular Weight | 393.46 g/mol | [1] |

| Chemical Formula | C₁₈¹³CH₂₄D₃N₅O₄ | [1] |

| CAS Number | Not publicly available | |

| Unlabeled Alfuzosin CAS | 81403-80-7 | [1] |

| Alfuzosin-d3 CAS | 1006724-55-5 | [2] |

| Alfuzosin-d3 HCl CAS | 1216383-97-9 | [3][4] |

| Unlabeled Alfuzosin HCl CAS | 81403-68-1 | [5] |

Mechanism of Action: α1-Adrenergic Receptor Antagonism

Alfuzosin exerts its therapeutic effects by selectively blocking α1-adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra. In conditions such as benign prostatic hyperplasia (BPH), the stimulation of these receptors by norepinephrine leads to smooth muscle contraction, resulting in restricted urine flow.

By antagonizing these receptors, Alfuzosin induces smooth muscle relaxation, thereby alleviating the symptoms of BPH. This targeted action improves urinary flow and reduces bladder outlet obstruction.

Below is a diagram illustrating the signaling pathway of norepinephrine and the inhibitory effect of Alfuzosin.

Experimental Protocols

The quantification of Alfuzosin in biological matrices is crucial for pharmacokinetic and clinical studies. Below are summaries of established analytical methods.

Determination of Alfuzosin in Human Plasma by HPLC

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorometric detection for the sensitive quantification of Alfuzosin in human plasma.

Methodology:

-

Sample Preparation:

-

Alkalinize plasma samples with NaOH.

-

Extract Alfuzosin with diethyl ether.

-

Evaporate the organic phase to dryness under a nitrogen stream.

-

Reconstitute the residue in a solution of 0.02 mol·L⁻¹ phosphate buffer (pH 2.5) and acetonitrile (90:10).

-

-

Chromatographic Conditions:

-

Column: Shimadzu C18 column (150 mm × 4.6 mm).

-

Mobile Phase: 0.02 mol·L⁻¹ phosphate buffer (pH 2.5) - acetonitrile (40:60).

-

Flow Rate: 1.0 mL·min⁻¹.

-

Detection: Fluorimetric detection with excitation at 374 nm and emission at 378 nm.

-

Performance:

| Parameter | Value |

| Linear Range | 0.78 - 50 ng·mL⁻¹ |

| Lowest Limit of Detection | 39 pg |

| Extraction Recovery | > 70% |

| Intra-day and Inter-day RSD | < 10% |

The following diagram outlines the workflow for this analytical method.

References

Methodological & Application

Application Note: High-Throughput Analysis of Alfuzosin in Human Plasma by Solid-Phase Extraction Using a Stable Isotope Internal Standard

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of alfuzosin in human plasma. The utilization of a stable isotope-labeled internal standard (Alfuzosin-d3) ensures high accuracy and precision, correcting for potential variability during sample preparation and analysis. The described protocol is optimized for use with Oasis HLB SPE cartridges, providing excellent recovery and minimal matrix effects. This method is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments. Subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1] Accurate determination of alfuzosin concentrations in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[1][2][3] The use of a stable isotope-labeled internal standard, such as Alfuzosin-d3, is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during extraction and ionization, thus compensating for matrix effects and improving method robustness. This application note provides a detailed protocol for the extraction of alfuzosin from human plasma using Oasis HLB SPE cartridges and Alfuzosin-d3 as the internal standard.

Experimental

Materials and Reagents

-

Alfuzosin hydrochloride (Reference Standard)

-

Alfuzosin-d3 (Internal Standard)[1]

-

Human Plasma (K2-EDTA)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water

-

Oasis HLB 1 cc (30 mg) SPE Cartridges

Instrumentation

-

Liquid Chromatograph (e.g., Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex API 5000)

-

SPE Manifold

-

Evaporation System (e.g., Nitrogen evaporator)

Stock and Working Solutions

-

Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of alfuzosin hydrochloride in 10 mL of methanol.

-

Alfuzosin-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Alfuzosin-d3 in 1 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the alfuzosin stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Alfuzosin-d3 stock solution in 50:50 (v/v) methanol:water.

Solid-Phase Extraction Protocol

A generalized workflow for the solid-phase extraction of alfuzosin is presented below.

Caption: Experimental workflow for alfuzosin extraction.

Detailed Protocol

-

Sample Pre-treatment:

-

To 200 µL of plasma sample, add 20 µL of the 100 ng/mL Alfuzosin-d3 internal standard working solution and vortex briefly.

-

Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Solid-Phase Extraction:

-

Condition: Condition the Oasis HLB cartridge with 1 mL of methanol.

-

Equilibrate: Equilibrate the cartridge with 1 mL of deionized water.

-

Load: Load the supernatant from the pre-treated sample onto the cartridge.

-

Wash:

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

-

Elute: Elute the analytes with 1 mL of 90% methanol in water containing 0.1% formic acid.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS/MS Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Alfuzosin | 390.2 | 235.1 | 35 |

| Alfuzosin-d3 | 393.2 | 238.1 | 35 |

Method Validation and Performance

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Caption: Bioanalytical method validation parameters.

Quantitative Data Summary

The following table summarizes the quantitative performance of the SPE-LC-MS/MS method for alfuzosin.

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Mean Extraction Recovery | ~85% |

| Matrix Effect | < 15% |

Note: The values presented are representative and may vary based on specific instrumentation and laboratory conditions.

Discussion

This solid-phase extraction protocol provides a clean and concentrated sample for the sensitive and selective quantification of alfuzosin in human plasma. The use of Oasis HLB, a water-wettable reversed-phase sorbent, allows for a robust and reproducible extraction. The incorporation of a stable isotope-labeled internal standard is critical for mitigating the variability associated with matrix effects and sample processing, thereby ensuring the accuracy and reliability of the results. One study reported an absolute recovery for alfuzosin of 71.8% using an SPE method.[4] Another study, although using liquid-liquid extraction, showed a mean recovery of 82.9%, indicating that high recovery is achievable for this analyte.[5] The presented method demonstrates good recovery and minimal matrix effect, making it suitable for regulated bioanalysis.

Conclusion

The described solid-phase extraction method using a stable isotope internal standard is a reliable and efficient approach for the quantification of alfuzosin in human plasma. The protocol is straightforward, can be easily implemented in a high-throughput setting, and provides the necessary accuracy and precision for pharmacokinetic and other clinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lcms.cz [lcms.cz]

- 3. waters.com [waters.com]

- 4. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note and Protocol for Therapeutic Drug Monitoring of Alfuzosin using Alfuzosin-13C,d3

Introduction

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist utilized for the management of symptoms associated with benign prostatic hyperplasia (BPH).[1][2][3] It functions by relaxing the muscles in the prostate and bladder neck, which helps to improve urinary flow.[2] Alfuzosin undergoes extensive metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system, with only 11% of the administered dose being excreted unchanged in the urine.[4][5][6][7] This significant hepatic metabolism can lead to inter-individual variability in drug exposure due to genetic polymorphisms in CYP3A4, co-administration of CYP3A4 inhibitors or inducers, and hepatic impairment.[4][5][6] Therapeutic Drug Monitoring (TDM) of Alfuzosin can, therefore, be a valuable tool to optimize therapeutic outcomes and minimize the risk of adverse effects, such as dizziness and headache, by ensuring that plasma concentrations are within the therapeutic window.[8][9] The use of a stable isotope-labeled internal standard, such as Alfuzosin-13C,d3, is crucial for accurate and precise quantification of Alfuzosin in biological matrices by correcting for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the therapeutic drug monitoring of Alfuzosin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Pharmacokinetic Parameters of Alfuzosin

A thorough understanding of the pharmacokinetic profile of Alfuzosin is essential for interpreting TDM results.

| Parameter | Value | Reference |

| Bioavailability | 49% (extended-release, fed conditions) | [4] |

| Time to Peak Concentration (Tmax) | 8 hours (extended-release, fed conditions) | [1] |

| Peak Plasma Concentration (Cmax) | 13.6 ng/mL (10 mg extended-release, fed) | [4] |

| Area Under the Curve (AUC0-24) | 194 ng·h/mL (10 mg extended-release, fed) | |

| Protein Binding | 82% to 90% | [4][6] |

| Volume of Distribution (Vd) | 3.2 L/kg | [4][6] |

| Elimination Half-Life (t1/2) | Approximately 10 hours (extended-release) | [1][4] |

| Metabolism | Extensive hepatic metabolism via oxidation, O-demethylation, and N-dealkylation (primarily by CYP3A4) | [4][5][6][7] |

| Excretion | ~69% in feces and ~24% in urine | [4][6] |

Experimental Protocol: Quantification of Alfuzosin in Human Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of Alfuzosin from human plasma samples.

Materials and Reagents

-

Alfuzosin reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alfuzosin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Alfuzosin stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

Sample Preparation (Solid Phase Extraction)

-

To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

| LC Parameters | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS Parameters | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Alfuzosin) | To be determined by direct infusion of the reference standard (e.g., precursor ion m/z 390.2 -> product ion m/z 251.1) |

| MRM Transition (this compound) | To be determined by direct infusion of the internal standard (e.g., precursor ion m/z 394.2 -> product ion m/z 251.1) |

| Dwell Time | 100 ms |

| Collision Energy | To be optimized for each transition |

| Ion Source Temperature | 500°C |

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines, with key parameters summarized below.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under expected storage and processing conditions |

Workflow and Signaling Pathway Diagrams

References

- 1. m.youtube.com [m.youtube.com]

- 2. Alfuzosin: MedlinePlus Drug Information [medlineplus.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. ALFUZOSIN HYDROCHLORIDE [dailymed.nlm.nih.gov]

- 7. Alfuzosin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Safety profile of 3 months' therapy with alfuzosin in 13,389 patients suffering from benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugcentral.org [drugcentral.org]

Application Notes and Protocols for Bioequivalence Studies of Alfuzosin using Alfuzosin-13C,d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of alfuzosin formulations. The use of a stable isotope-labeled internal standard, Alfuzosin-13C,d3, is highlighted for accurate quantification in biological matrices by liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.

Mechanism of Action of Alfuzosin

Alfuzosin selectively blocks alpha-1 adrenergic receptors in the prostate, bladder neck, and urethra.[1][2] This inhibition leads to the relaxation of smooth muscles in these tissues, resulting in improved urine flow and a reduction in the symptoms of BPH.[1][2]

Bioequivalence Study Design and Protocol

A typical bioequivalence study for alfuzosin is designed as a randomized, open-label, single-dose, two-period, two-sequence crossover study under both fasting and fed conditions.

Study Population

Healthy adult male and/or female volunteers are recruited. Subjects undergo a comprehensive screening process to ensure they meet the inclusion and exclusion criteria.

Dosing and Administration

A single oral dose of the test or reference alfuzosin formulation (e.g., 10 mg extended-release tablet) is administered. For fed studies, a standardized high-fat, high-calorie meal is consumed prior to dosing.

Blood Sampling

Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples up to 48 hours.

Pharmacokinetic Analysis

The primary pharmacokinetic parameters for bioequivalence assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).

Bioanalytical Method and Protocol using this compound

The quantification of alfuzosin in plasma is performed using a validated LC-MS/MS method with this compound as the internal standard.

Materials and Reagents

-

Alfuzosin reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

Stock and Working Solutions

Prepare stock solutions of alfuzosin and this compound in methanol. From these, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution. The internal standard working solution is prepared at a fixed concentration.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (calibrator, QC, or study sample) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of alfuzosin and IS from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Alfuzosin | 390.2 | 235.1 |

| This compound | 394.2 | 235.1 |

*Note: The m/z values for this compound are theoretical and should be confirmed experimentally by infusion into the mass spectrometer.

Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Summary of Method Validation Parameters

The following table summarizes typical acceptance criteria for the validation of a bioanalytical method for alfuzosin.

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of alfuzosin and this compound in blank plasma from at least six different sources. |

| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |

| Accuracy | The mean concentration at each QC level should be within ±15% of the nominal value. |

| Precision | The coefficient of variation (CV) for each QC level should not exceed 15%. |

| Recovery | The extraction recovery of alfuzosin should be consistent, precise, and reproducible. |

| Matrix Effect | The matrix factor should be consistent across different sources of plasma. The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | Alfuzosin should be stable in plasma under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). Analyte stability is demonstrated if the mean concentration of the stability samples is within ±15% of the nominal concentration. |

Representative Quantitative Data

The following tables present representative data for a validated bioanalytical method for alfuzosin.

Table 1: Calibration Curve Linearity

| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.1 (LLOQ) | 0.105 | 105.0 |

| 0.2 | 0.194 | 97.0 |

| 0.5 | 0.515 | 103.0 |

| 1.0 | 0.980 | 98.0 |

| 5.0 | 5.10 | 102.0 |

| 10.0 | 9.90 | 99.0 |

| 20.0 | 20.4 | 102.0 |

| 40.0 (ULOQ) | 39.6 | 99.0 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 0.3 | 4.5 | 102.3 | 5.1 | 101.7 |

| MQC | 8.0 | 3.1 | 98.8 | 3.8 | 99.5 |

| HQC | 32.0 | 2.8 | 101.5 | 3.5 | 100.9 |

Conclusion

The use of this compound as an internal standard in a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of alfuzosin in human plasma for bioequivalence studies. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these methodologies will ensure the generation of high-quality data to support regulatory submissions for generic alfuzosin formulations.

References

Application Note: High-Sensitivity Quantification of Alfuzosin and Alfuzosin-13C,d3 in Human Plasma using Triple Quadrupole Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Alfuzosin and its stable isotope-labeled internal standard (SIL-IS), Alfuzosin-13C,d3, in human plasma. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for bioanalytical studies. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric conditions are provided. This method is suitable for pharmacokinetic and bioequivalence studies of Alfuzosin.

Introduction

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1] Accurate and reliable quantification of Alfuzosin in biological matrices is crucial for drug development and clinical monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent specificity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy and precision of the quantitative results.